5-(3-Bromo-phenyl)pentanenitrile
Description
5-(3-Bromo-phenyl)pentanenitrile is a nitrile-containing organic compound characterized by a pentanenitrile backbone substituted with a 3-bromophenyl group at the fifth carbon. This structure confers unique physicochemical properties, such as increased lipophilicity due to the bromine atom and aromatic ring, making it relevant in pharmaceutical and materials science research.
Properties
Molecular Formula |
C11H12BrN |
|---|---|
Molecular Weight |
238.12 g/mol |
IUPAC Name |
5-(3-bromophenyl)pentanenitrile |
InChI |
InChI=1S/C11H12BrN/c12-11-7-4-6-10(9-11)5-2-1-3-8-13/h4,6-7,9H,1-3,5H2 |
InChI Key |
OQDJISFFADIEQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Position and Functional Group Variations
The table below compares 5-(3-Bromo-phenyl)pentanenitrile with structurally similar pentanenitrile derivatives:
*Calculated based on standard atomic weights.
Key Observations:
- Halogen vs. Hydroxyl Groups : The bromophenyl group in the target compound enhances hydrophobicity compared to hydroxylated analogs like 2,3-bis(4-hydroxyphenyl)pentanenitrile, which are more polar and exhibit ERβ-binding activity .
- Radiolabeled Derivatives : The 18F-labeled analog demonstrates how substituents (e.g., fluorine and hydroxyl groups) can be strategically placed for targeted biological applications .
- Natural vs. Synthetic Derivatives: 5-(Methylthio)pentanenitrile, a natural nitrile from glucosinolate breakdown, contrasts with synthetic brominated variants in origin and reactivity .
Receptor Binding and Selectivity
- ERβ-Selective Ligands : Compounds like 5-[18F]fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile show high selectivity for estrogen receptor beta (ERβ), attributed to their diarylpropionitrile scaffold and hydroxyl group positioning. In vivo studies reveal preferential uptake in ERβ-rich tissues, such as the ovaries and prostate .
- Multidrug Resistance (MDR) Modulation: Derivatives like 2-(3,4-dimethoxyphenyl)-2-(methylethyl)-5-[(anthr-9-yl)methylamino]pentanenitrile (MM 36) inhibit drug efflux pumps (e.g., P-glycoprotein) in cancer cells. Substituents such as anthryl groups enhance binding affinity to hydrophobic pockets in transmembrane domains .
Anticancer and Antioxidant Potential
- Isothiocyanate-Related Nitriles : Compounds like 5-(methylsulfinyl)pentanenitrile, found in broccoli sprouts, are linked to antioxidant and chemopreventive effects via Nrf2 pathway activation. However, brominated aromatic nitriles may lack this bioactivity due to structural divergence .
Physicochemical Properties
Solubility and Lipophilicity
- The bromophenyl group in this compound increases logP (estimated ~3.5) compared to hydroxylated (logP ~2.1) or methylthio-substituted (logP ~1.8) analogs, favoring membrane permeability but limiting aqueous solubility.
- Radiolabeled derivatives (e.g., 5-[18F]fluoro analogs) balance lipophilicity with polar functional groups to optimize biodistribution .
Stability and Reactivity
- Bromine’s electron-withdrawing effect enhances electrophilicity at the nitrile group, making the compound reactive toward nucleophiles (e.g., thiols or amines). This contrasts with methylthio-substituted nitriles, which are more stable under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
